Cas no 2248310-06-5 (2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid)

2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a carboxylic acid functionality. This compound is particularly useful in organic synthesis and peptide chemistry, where the Boc group serves as a temporary protecting group for amines, enabling selective reactions at other sites. The pyridine ring and methyl substitution enhance its stability and reactivity in coupling reactions. Its carboxylic acid moiety allows for further functionalization, making it a versatile intermediate in medicinal chemistry and drug development. The product is characterized by high purity and consistent performance, ensuring reliable results in complex synthetic pathways.
2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid structure
2248310-06-5 structure
商品名:2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid
CAS番号:2248310-06-5
MF:C12H16N2O4
メガワット:252.266443252563
CID:6123104
PubChem ID:137939722

2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-6509474
    • 2-{[(tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid
    • 2248310-06-5
    • 3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
    • 2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid
    • インチ: 1S/C12H16N2O4/c1-7-8(10(15)16)5-6-13-9(7)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17)
    • InChIKey: XAHLUOVRTBALIJ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C(C)=C(C(=O)O)C=CN=1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 252.11100700g/mol
  • どういたいしつりょう: 252.11100700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 88.5Ų

2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6509474-0.05g
2-{[(tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid
2248310-06-5
0.05g
$1560.0 2023-05-31
Enamine
EN300-6509474-5.0g
2-{[(tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid
2248310-06-5
5g
$5387.0 2023-05-31
Enamine
EN300-6509474-0.25g
2-{[(tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid
2248310-06-5
0.25g
$1708.0 2023-05-31
Enamine
EN300-6509474-10.0g
2-{[(tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid
2248310-06-5
10g
$7988.0 2023-05-31
Enamine
EN300-6509474-1.0g
2-{[(tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid
2248310-06-5
1g
$1857.0 2023-05-31
Enamine
EN300-6509474-0.1g
2-{[(tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid
2248310-06-5
0.1g
$1635.0 2023-05-31
Enamine
EN300-6509474-0.5g
2-{[(tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid
2248310-06-5
0.5g
$1783.0 2023-05-31
Enamine
EN300-6509474-2.5g
2-{[(tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid
2248310-06-5
2.5g
$3641.0 2023-05-31

2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid 関連文献

2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acidに関する追加情報

Research Brief on 2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid (CAS: 2248310-06-5)

The compound 2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid (CAS: 2248310-06-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyridine core and tert-butoxycarbonyl (Boc) protecting group, serves as a key intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The unique structural features of this compound, including its carboxylic acid functionality and Boc-protected amine, make it a versatile building block for medicinal chemistry.

One of the most notable advancements in the research of 2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid is its role in the synthesis of novel kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the ability to modulate their activity with high specificity is a major focus of drug development. Recent publications have demonstrated that derivatives of this compound exhibit promising inhibitory activity against a range of kinases, including those involved in cancer progression. The Boc group in the molecule provides a convenient handle for further chemical modifications, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

In addition to its applications in kinase inhibitor development, 2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid has also been investigated for its potential in peptide mimetics and prodrug design. The carboxylic acid moiety allows for easy conjugation with other pharmacophores, while the Boc group can be selectively removed under mild conditions to reveal a free amine for further functionalization. This dual functionality has been leveraged in recent studies to create hybrid molecules with enhanced pharmacokinetic properties. For instance, researchers have successfully incorporated this compound into peptide backbones to improve metabolic stability and bioavailability.

The synthetic routes to 2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid have also been optimized in recent years. Traditional methods often involved multi-step sequences with low yields, but recent advancements in catalytic processes and green chemistry have streamlined its production. One study reported a highly efficient one-pot synthesis using palladium-catalyzed coupling reactions, significantly reducing the time and cost associated with its preparation. These improvements are critical for scaling up production and facilitating its use in high-throughput screening campaigns.

Despite these promising developments, challenges remain in the application of 2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid. Issues such as solubility in aqueous media and potential off-target effects of its derivatives need to be addressed. However, ongoing research is focused on overcoming these limitations through rational design and computational modeling. For example, recent work has employed molecular docking studies to predict the binding modes of this compound's analogs, guiding the design of more selective and potent inhibitors.

In conclusion, 2-{[(Tert-butoxy)carbonyl]amino}-3-methylpyridine-4-carboxylic acid (CAS: 2248310-06-5) represents a valuable scaffold in medicinal chemistry with diverse applications in drug discovery. Its role in kinase inhibitor development, peptide mimetics, and prodrug design highlights its versatility and potential for future therapeutic innovations. Continued research into its synthetic accessibility and biological activity will undoubtedly yield further insights and opportunities for pharmaceutical development.

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